Lansionic acid

Description

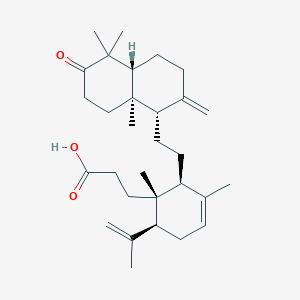

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

3-[(1S,2S,6S)-2-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(2)22-11-9-20(3)23(29(22,7)18-16-27(32)33)12-13-24-21(4)10-14-25-28(5,6)26(31)15-17-30(24,25)8/h9,22-25H,1,4,10-18H2,2-3,5-8H3,(H,32,33)/t22-,23-,24-,25-,29-,30+/m0/s1 |

InChI Key |

ZBUMNLRXRGVNIJ-OLUUQECQSA-N |

SMILES |

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |

Isomeric SMILES |

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |

Canonical SMILES |

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(=O)C3(C)C)C)(C)CCC(=O)O)C(=C)C |

Synonyms |

lansionic acid |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation Methodologies of Lansionic Acid

Strategies for Extraction and Isolation from Plant Biomass

Lansionic acid is predominantly found in the fruit peel and leaves of Lansium domesticum nih.govmdpi.comresearchgate.netnih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.net. The extraction process typically begins with obtaining a crude extract from the plant material. For instance, methanol (B129727) (MeOH) has been used to extract compounds from the dried leaves of Lansium domesticum nih.gov. This crude MeOH extract is then often subjected to partitioning into different solvent fractions, such as ethyl acetate (B1210297) (EtOAc) and water-soluble fractions, to selectively isolate various classes of compounds nih.gov. This compound has been successfully isolated from both the leaves and the fruit peel of L. domesticum nih.govresearchgate.netnih.govresearchgate.netacs.orgacs.org. While specific yields for this compound are not detailed in the provided snippets, it is recognized as one of the major constituents of the plant nih.gov.

Chromatographic Purification Techniques

Following extraction, chromatographic techniques are essential for the purification of this compound from complex plant extracts. Various chromatographic methods are employed in natural product chemistry to achieve high purity waters.com. Flash column chromatography is a widely used technique for purifying compounds, often involving gradients of solvent systems to achieve optimal separation rochester.edu. Reversed-phase chromatography (RPC) is also a common method, particularly for ionizable compounds, where pH modifiers or buffers are used to enhance retention and separation on hydrophobic stationary phases biotage.comresearchgate.net. Techniques such as ion-exchange chromatography and size-exclusion chromatography are also valuable tools for isolating specific compounds based on their charge or size waters.comcolumn-chromatography.com. Although the precise chromatographic conditions used for the isolation of this compound are not exhaustively detailed, it is understood that these sophisticated separation methods were instrumental in obtaining the compound in a pure form for subsequent analysis nih.govnih.govresearchgate.netacs.orgacs.org.

Advanced Spectroscopic Characterization Approaches

The definitive structural elucidation of this compound relies on a suite of advanced spectroscopic techniques that provide detailed information about its molecular composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining molecular structures bu.edulibretexts.orgmsu.edu. For this compound, NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments such as DEPT, NOESY, and HMBC, has been crucial for assigning its structure nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netphytojournal.com. These techniques provide information about the connectivity of atoms, the types of functional groups present, and the spatial relationships between atoms within the molecule bu.edulibretexts.orgduke.edu. The comprehensive analysis of NMR spectra, alongside other spectroscopic data, allowed researchers to confirm the structure of this compound as an onoceranoid-type triterpene nih.govmdpi.comresearchgate.net.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is indispensable for determining the molecular weight and, consequently, the molecular formula of a compound kg.ac.rsvanderbilt.eduyoutube.comyoutube.com. By analyzing the mass-to-charge ratio (m/z) of ionized molecules, MS provides critical data for structural identification vanderbilt.eduyoutube.com. High-resolution mass spectrometry (HRMS) offers greater accuracy, enabling the precise determination of molecular formulas kg.ac.rsvanderbilt.edu. This compound has been identified with the molecular formula CHO mdpi.com. This empirical formula, derived from MS data and corroborated by NMR analysis, is fundamental to understanding the compound's chemical identity nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Stereochemical Elucidation Methods

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a vital aspect of compound characterization. For new compounds isolated from Lansium domesticum, including those closely related to this compound, various methods have been employed to elucidate their absolute stereochemistry nih.govresearchgate.netresearchgate.net. These advanced techniques include chemical synthesis, the modified Mosher's method, X-ray crystallographic analysis, and the comparison of experimental and predicted electronic circular dichroism (ECD) data nih.govresearchgate.netresearchgate.net. While specific stereochemical details for this compound itself are not elaborated in the provided snippets, these methods are representative of the rigorous approaches used to fully define the stereochemical configurations of such natural products.

Chemical Synthesis and Derivatization Approaches to Lansionic Acid and Its Analogs

Total Synthesis Strategies for Related Onoceranoid Triterpenes

While a total synthesis of lansionic acid itself has not been extensively reported, the synthesis of other complex triterpenoids provides a roadmap for potential strategies that could be adapted for onoceranoid structures. The construction of the characteristic polycyclic framework of triterpenes is a significant undertaking that has been approached through various innovative methods.

Key strategies in the total synthesis of complex triterpenes often involve:

Biomimetic Cationic Cyclizations: Many synthetic approaches to triterpenes are inspired by their biosynthesis, which involves the enzyme-mediated cyclization of squalene (B77637) or 2,3-oxidosqualene. rsc.org In the laboratory, this can be mimicked using Lewis acids or protic acids to initiate a cascade of cyclization reactions from a polyene precursor. This strategy is powerful for assembling multiple rings in a single step with a high degree of stereocontrol. For an onoceranoid skeleton, a precisely designed acyclic precursor would be required to favor the formation of the characteristic fused ring system.

Ring Expansion and Rearrangement Reactions: Creative synthetic routes to complex ring systems often employ ring expansion or rearrangement reactions. For instance, a readily available smaller ring system can be expanded to a larger, more complex one. Similarly, Wagner-Meerwein rearrangements, common in terpene biosynthesis, can be strategically employed in a laboratory synthesis to achieve the desired carbon skeleton.

Radical Cyclizations: Free radical-mediated cyclizations offer an alternative to cationic cyclizations and can be effective for the formation of five- and six-membered rings. These reactions are often initiated by a radical initiator and can proceed in a cascade fashion to rapidly build up a polycyclic system.

The successful total synthesis of a complex triterpene is a testament to the power of modern organic synthesis. While the specific application of these strategies to this compound remains a future challenge, the existing body of work on other triterpenoids provides a strong foundation for the development of a successful synthetic route.

Semi-synthetic Modifications and Derivatization Methodologies

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common strategy for producing analogs of complex molecules for structure-activity relationship studies. While extensive derivatization of this compound is not widely reported, the chemical literature on related onoceranoid triterpenes and other triterpenoids provides insight into potential methodologies.

One of the key examples of a semi-synthetic approach in the onoceranoid family is the synthesis of lansiolic acid from α,γ-onoceradienedione. wu.ac.th This transformation highlights the potential for modifying the functional groups present in the onoceranoid skeleton.

Common derivatization methodologies that could be applied to this compound and its analogs include:

Esterification and Etherification: The carboxylic acid and hydroxyl groups of this compound and its derivatives are prime targets for modification. Esterification of the carboxylic acid can be achieved using standard methods such as Fischer esterification or reaction with alkyl halides in the presence of a base. Etherification of hydroxyl groups can be accomplished using Williamson ether synthesis or other methods. These modifications can alter the polarity and bioavailability of the molecule. For instance, the isolation of lansic acid 3-ethyl ester and ethyl lansiolate from Lansium domesticum suggests that such esterification can occur naturally or as an artifact of the extraction process. nih.gov

Oxidation and Reduction: The ketone and hydroxyl groups present in many onoceranoids can be interconverted using a variety of oxidizing and reducing agents. For example, hydroxyl groups can be oxidized to ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Conversely, ketones can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reaction.

Modifications of the Carbon-Carbon Double Bonds: The double bonds in the onoceranoid skeleton can be subjected to a range of reactions, including hydrogenation, epoxidation, and dihydroxylation. These modifications can lead to a variety of new analogs with altered shapes and biological activities.

The following table summarizes some potential semi-synthetic modifications of onoceranoid triterpenes based on known chemical transformations:

| Starting Material Functional Group | Reaction Type | Reagents | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Hydroxyl Group | Oxidation | PCC, DMP | Ketone |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Hydroxyl Group |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Alkene | Epoxidation | m-CPBA | Epoxide |

These semi-synthetic approaches provide a valuable tool for exploring the chemical space around the onoceranoid scaffold and for generating novel compounds with potentially interesting biological properties.

Regioselective and Stereoselective Synthetic Transformations

The presence of multiple functional groups and stereocenters in onoceranoid triterpenes makes regioselectivity and stereoselectivity key considerations in their chemical modification. A notable example of a regioselective transformation in the synthesis of an onoceranoid is the reduction of α,γ-onoceradienedione. wu.ac.th

The synthesis of lansiolic acid from α,γ-onoceradienedione involves the regioselective reduction of one of the two ketone groups. wu.ac.th This selectivity is crucial for obtaining the desired product and highlights the influence of the surrounding chemical environment on the reactivity of a functional group.

Key aspects of regioselective and stereoselective transformations in the context of onoceranoid triterpenes include:

Steric Hindrance: The bulky, three-dimensional structure of triterpenes can lead to significant steric hindrance around certain functional groups. This can be exploited to achieve regioselective reactions, as a less sterically hindered group will react more readily. For example, in the reduction of a diketone, the choice of a bulky reducing agent may favor attack at the less hindered ketone.

Directing Groups: The presence of a functional group, such as a hydroxyl group, can direct a reagent to a specific face of the molecule, leading to a stereoselective reaction. This is often achieved through the formation of a temporary covalent bond or a non-covalent interaction between the directing group and the reagent.

Substrate Control: The inherent stereochemistry of the starting material can influence the stereochemical outcome of a reaction. This is known as substrate control and is a powerful tool for controlling the formation of new stereocenters.

The following table outlines some examples of regioselective and stereoselective reactions that are relevant to the synthesis of onoceranoid analogs:

| Reaction | Substrate | Reagent | Key Selectivity | Product |

| Reduction | α,γ-Onoceradienedione | NaBH₄/CeCl₃ | Regioselective | 3β-hydroxyonocera-8(26),14-dien-21-one |

| Epoxidation | Alkene | m-CPBA | Stereoselective (syn-addition) | Epoxide |

| Dihydroxylation | Alkene | OsO₄ | Stereoselective (syn-addition) | Diol |

The ability to control the regioselectivity and stereoselectivity of chemical transformations is essential for the efficient and elegant synthesis of complex natural products and their analogs. The study of these selective reactions in the onoceranoid series is crucial for unlocking the full potential of these molecules for various applications.

Investigation of Molecular and Cellular Biological Interactions

Evaluation of Antimutagenic Activity in Mechanistic Assays

Lansionic acid has shown promise as an antimutagenic agent. Studies utilizing the Ames assay have indicated that this compound can exhibit antimutagenic effects against specific mutagens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) and 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) researchgate.netresearchgate.netresearchgate.netnih.gov. Furthermore, in vivo micronucleus tests have confirmed the antimutagenic potential of this compound against PhIP researchgate.netresearchgate.net. While the precise mechanistic pathways are still under investigation, the proposed mechanisms for antimutagenic compounds often involve DNA repair enhancement, free radical scavenging, or inhibition of mutagen activation nih.gov. The observed effects suggest that this compound may interfere with cellular processes that lead to or repair DNA damage researchgate.netresearchgate.net.

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal)

This compound has been evaluated for its antimicrobial properties, revealing activity against certain microorganisms. Research indicates that this compound, along with other onoceroid triterpenes isolated from Lansium domesticum, possesses moderate activity against Pseudomonas aeruginosa researchgate.netdoc-developpement-durable.org. Additionally, it has shown moderate activity against Candida albicans and Aspergillus niger researchgate.netdoc-developpement-durable.org. While its activity against Bacillus subtilis and Staphylococcus aureus has been described as low, it is important to note that these findings are often based on comparative studies with other isolated compounds from the same plant source researchgate.netdoc-developpement-durable.org.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Microorganism | This compound Activity | Other Related Compounds Activity | Source(s) |

| Pseudomonas aeruginosa | Moderate | Moderate (1, 3, 5), High (2) | researchgate.netdoc-developpement-durable.org |

| Bacillus subtilis | Low | Moderate (5), Low (4) | researchgate.netdoc-developpement-durable.org |

| Staphylococcus aureus | Low | Low (3, 5) | researchgate.netdoc-developpement-durable.org |

| Candida albicans | Moderate | Moderate | researchgate.netdoc-developpement-durable.org |

| Aspergillus niger | Moderate | Moderate | researchgate.netdoc-developpement-durable.org |

| Trichophyton mentagrophytes | Low | Low | researchgate.netdoc-developpement-durable.org |

Note: Activity levels are based on qualitative descriptions in the cited literature (e.g., high, moderate, low). Specific Minimum Inhibitory Concentrations (MICs) were not consistently reported for this compound across all studies.

Enzyme Modulation Studies (e.g., Cytochrome P450 enzyme interactions)

Information specifically detailing this compound's direct interaction with Cytochrome P450 (CYP) enzymes is limited in the provided search results. However, broader research on Lansium domesticum and related compounds indicates that plant extracts can modulate CYP enzyme expression oatext.com. Cytochrome P450 enzymes are crucial for the metabolism of xenobiotics and endogenous compounds, and their modulation by dietary components can significantly impact drug efficacy and toxicity oatext.commdpi.comnews-medical.netgrantome.com. While this compound's specific role in CYP modulation is not detailed, the general context suggests that compounds from Lansium domesticum could potentially influence these metabolic pathways oatext.com.

Cellular Bioactivity Profiling in In Vitro Models

This compound has been investigated for its effects on cellular processes. Studies have identified this compound as a constituent of Lansium domesticum that has been tested for various bioactivities nih.govnih.govubaya.ac.idmdpi.comredalyc.orgresearchgate.netmdpi.com. For instance, lamesticumin A, a compound isolated from L. domesticum fruit peels, demonstrated cytotoxic activity against T47D breast cancer cells with an IC50 value of 15.68 µg/mL researchgate.net. While this specific study focused on lamesticumin A, it highlights the potential for triterpenoids from this plant, including this compound, to exhibit cytotoxic effects in cancer cell lines researchgate.net. Furthermore, Lansium domesticum extracts, which contain this compound, have shown cytotoxic activity against A549 lung cancer cells acs.org.

Receptor Binding and Signaling Pathway Investigations

Direct evidence of this compound binding to specific receptors or its involvement in particular signaling pathways is not extensively detailed in the provided literature. However, research on lysophosphatidic acid (LPA) and its receptors (LPA1-6) highlights the complexity of lipid signaling pathways. LPA mediates diverse cellular responses through G protein-coupled receptors, influencing pathways such as Akt signaling nih.gov. While LPA is a lipid signaling molecule and this compound is a triterpenoid (B12794562), the general principle of small molecules interacting with cellular receptors and modulating signaling cascades is a fundamental aspect of cellular biology. Further research would be required to identify any specific receptor interactions or downstream signaling events influenced by this compound.

Structure Activity Relationship Sar Studies of Lansionic Acid Derivatives

Correlating Structural Motifs with Biological Response in In Vitro Systems

Research into the antimutagenic effects of Lansionic acid and related compounds has revealed significant structure-activity relationships, particularly concerning the presence and modification of a carboxylic acid moiety. In in vitro assays using the Ames test against the mutagen Trp-P-1, specific structural features were correlated with varying levels of inhibitory activity.

Table 1: Antimutagenic Activity of this compound and Derivatives

| Compound Name | Structural Feature | Biological Activity (Antimutagenic vs. Trp-P-1) | Reference |

| This compound (53) | Onoceranoid triterpenoid (B12794562) | 79.9% inhibition at 100 nmol/plate | nih.govresearchgate.net |

| Lansiolic acid (47) | Onoceranoid triterpenoid (with carboxylic acid) | 73.8% inhibition at 100 nmol/plate | nih.govresearchgate.net |

| Methyl lansiolate (48) | Onoceranoid triterpenoid (methyl ester analog) | 29.5% inhibition at 100 nmol/plate | nih.gov |

| Ethyl lansiolate (49) | Onoceranoid triterpenoid (ethyl ester analog) | 7.9% inhibition at 100 nmol/plate | nih.gov |

These findings indicate that the presence of a free carboxylic acid group, as seen in lansiolic acid (47), contributes to more potent antimutagenic effects compared to its esterified forms. This compound (53) itself also demonstrates strong antimutagenic activity nih.govresearchgate.net.

In addition to antimutagenic effects, this compound (referred to as compound 4 in some contexts) has been evaluated for its antimicrobial properties. In vitro testing revealed that this compound exhibits moderate activity against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. It showed low activity against Staphylococcus aureus and Bacillus subtilis researchgate.net. These results suggest that while the onoceranoid triterpenoid scaffold possesses some antimicrobial capacity, the specific nature of the functional groups influences the spectrum and potency of this activity.

Rational Design Principles for Modulating Bioactivity

The SAR data derived from in vitro studies provides foundational principles for the rational design of this compound derivatives with enhanced biological activity. The significant difference in antimutagenic potency between lansiolic acid (with a carboxylic acid) and its methyl or ethyl ester analogs strongly suggests that the free carboxylic acid moiety is crucial for optimal activity in this context nih.gov. Therefore, a key design principle would be to maintain or strategically modify this functional group to improve antimutagenic efficacy.

Further rational design could involve exploring variations in the triterpenoid backbone or introducing substituents at different positions, guided by the observed activities of related compounds. While specific studies detailing extensive chemical modifications and their resulting SAR for this compound are limited in the reviewed literature, the principle of preserving or optimizing polar functional groups, such as the carboxylic acid, for interaction with biological targets remains a guiding tenet for developing more potent analogs.

Computational Approaches to SAR Elucidation (e.g., QSAR modeling)

While the reviewed literature does not present specific Quantitative Structure-Activity Relationship (QSAR) models or detailed computational SAR studies directly applied to this compound derivatives, these methodologies are widely recognized and employed in medicinal chemistry for understanding and predicting biological activity. QSAR modeling involves correlating specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) with observed biological activities to build predictive models.

Such computational approaches, including QSAR and molecular docking studies, could be instrumental in further elucidating the SAR of this compound derivatives. By generating a diverse set of theoretical or synthesized derivatives and analyzing their properties computationally, researchers could identify key structural features responsible for activity and predict the potency of novel compounds. Molecular docking, for instance, could help visualize how this compound and its analogs interact with potential biological targets, providing a deeper understanding of the molecular basis for their observed activities and guiding the design of more effective molecules.

Computational Chemistry and in Silico Modeling of Lansionic Acid

Molecular Docking Simulations for Ligand-Target Interactionsmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. This method is widely employed in drug discovery to identify potential drug candidates by simulating their binding to target proteins.

Lansionic acid has been included in virtual screening studies that utilize molecular docking to identify potential inhibitors for various biological targets. For instance, it was identified as one of the top compounds in a virtual screening against urokinase-type plasminogen activator (uPA) researcher.life. It has also been part of screening efforts for inhibitors of the Hepatitis B virus (HBV) innovareacademics.in. These studies typically employ software such as AutoDock and AutoDock Vina to assess binding affinities and predict interaction modes between the ligand and the target protein. While specific binding affinity data for this compound against these targets are not detailed in the reviewed literature, its inclusion in these screening pipelines highlights its potential as a lead compound for further investigation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful tools used to study the temporal and spatial movements of atoms and molecules. They provide atomic-level insights into the dynamic behavior of biological systems, including the conformational changes of proteins and the stability of ligand-protein complexes over time researchgate.net.

In the context of drug discovery, MD simulations are often performed after molecular docking to validate the stability of the predicted docked poses. By simulating the system over nanoseconds to microseconds, researchers can assess how the ligand interacts with the protein's active site, identify key residues involved in binding, and understand the flexibility and conformational landscape of the complex mdpi.comnih.gov. While this compound has been part of studies that mention the use of MD simulations to analyze the stability of ligand-target complexes researcher.life, detailed conformational analyses specifically focused on this compound itself are not extensively reported in the provided literature. Generally, MD simulations help in understanding how a molecule's shape and flexibility contribute to its biological activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic structure of molecules, providing insights into their reactivity, stability, and physical properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to compute various molecular descriptors, including orbital energies (HOMO/LUMO), charge distributions, dipole moments, and polarizability mdpi.comacademicjournals.orgphyschemres.org.

These calculations are fundamental for understanding how a molecule interacts with its environment and other molecules. For instance, electronic properties derived from quantum chemical calculations can be correlated with biological activity or used to predict properties like lipophilicity (logP) mdpi.com. While quantum chemical calculations are broadly applied in cheminformatics and drug design to analyze molecular properties nih.govrsc.org, specific quantum chemical calculations performed directly on this compound to elucidate its detailed electronic structure are not explicitly detailed in the available sources. However, the general application of these methods supports the in-depth characterization of chemical compounds.

Predictive Modeling of Pharmacokinetic Parameters

Predictive modeling of pharmacokinetic (PK) parameters is a critical step in drug discovery, aiming to forecast how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) in the body, as well as its potential toxicity. In silico tools like pKCSM and SwissADME are commonly used for these predictions ubaya.ac.idresearchgate.net.

This compound has been evaluated using these predictive models to assess its drug-likeness and pharmacokinetic profile. Studies indicate that this compound exhibits favorable predicted pharmacokinetic properties ubaya.ac.idresearchgate.net. Specifically, its predicted absorption values (A1) are reported to be greater than 80%, suggesting good oral absorption ubaya.ac.id. Furthermore, its predicted Caco-2 permeability (A2) is greater than 0.90, indicating high intestinal mucosa permeability ubaya.ac.id. These predictions suggest that this compound possesses characteristics that are conducive to effective absorption in the gastrointestinal tract.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H46O3 | nih.gov |

| Molecular Weight ( g/mol ) | 454.7 | nih.gov |

| Computed XLogP3 | 6.9 | nih.gov |

| Computed Polar Surface Area | 54.4 Ų | nih.gov |

| Computed Molecular Volume | 862 ų | nih.gov |

Table 2: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Computational Tool | Notes | Source |

| Absorption (A1) | >80% | pKCSM | Indicates good oral absorption | ubaya.ac.id |

| Caco-2 Permeability (A2) | >0.90 | pKCSM | Indicates high intestinal permeability | ubaya.ac.id |

| Predicted LogP (XLogP3) | 6.9 | PubChem | General lipophilicity measure | nih.gov |

These in silico predictions suggest that this compound possesses a promising pharmacokinetic profile, which warrants further experimental validation in the context of its potential therapeutic applications.

Advanced Analytical Methodologies for Lansionic Acid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely utilized for the separation, identification, and quantification of non-volatile and thermally labile compounds. Its efficacy stems from its ability to resolve complex mixtures based on differential partitioning of analytes between a stationary phase within a column and a liquid mobile phase pumped under high pressure.

For the analysis of organic acids and triterpenoids, reversed-phase HPLC (RP-HPLC) is a common approach. Method development in HPLC typically involves optimizing several critical parameters to achieve adequate separation, sensitivity, and reproducibility. These parameters include:

Stationary Phase: Selection of an appropriate column (e.g., C18, C8) based on the compound's polarity and desired retention.

Mobile Phase: Optimization of solvent composition (e.g., water, acetonitrile, methanol), buffer type and pH (e.g., ammonium (B1175870) formate, formic acid), and gradient elution profiles.

Flow Rate: Influences separation efficiency and analysis time.

Column Temperature: Affects mobile phase viscosity and analyte-stationary phase interactions.

Detection Wavelength/Method: Selection of a detector (e.g., UV-Vis, PDA, ELSD, CAD) and optimal detection parameters.

While general HPLC methods have been applied to analyze organic acids in Lansium domesticum fruits sphinxsai.com, and for other compounds such as laccaic acids researchgate.net and free fatty acids mdpi.com, specific details regarding the development of an HPLC method tailored for Lansionic acid, including optimized parameters and validation data, are not extensively documented in the available literature.

Illustrative HPLC Method Parameters for Similar Compounds:

| Parameter | Typical Configuration for Organic Acids/Triterpenoids |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | e.g., 10-80% B over 30-45 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis (e.g., 210-254 nm), PDA, or ELSD/CAD |

| Injection Volume | 10 - 20 µL |

Note: The parameters above are illustrative and based on general practices for analyzing similar compounds. Specific optimization for this compound would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly suited for volatile and thermally stable compounds. For less volatile or thermally labile compounds like many triterpenoids, derivatization is often employed to increase their volatility and stability for GC analysis.

GC-MS has been utilized to analyze volatile constituents and fatty acids present in Lansium domesticum fruits nih.govresearchgate.netresearchgate.net. These analyses have identified various compounds, providing insights into the fruit's chemical profile. However, direct applications or specific method development details for this compound using GC-MS were not found in the provided search results. If this compound were to be analyzed by GC-MS, a derivatization step (e.g., silylation of hydroxyl or carboxyl groups) would likely be necessary to enhance its volatility and chromatographic behavior.

Illustrative GC-MS Method Parameters for Similar Compounds:

| Parameter | Typical Configuration for Triterpenoids (after derivatization) |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | e.g., 50 °C (hold 2 min), ramp to 300 °C at 5-10 °C/min, hold 10-15 min |

| Transfer Line Temp. | 280 - 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50 - 1000 |

| Derivatization | e.g., Silylation (BSTFA, MSTFA) or Acylation |

Note: The parameters above are illustrative and based on general practices for analyzing similar compounds. Specific optimization for this compound would be required, including appropriate derivatization.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple separation methods with spectroscopic detection techniques, offer unparalleled power for analyzing complex mixtures, providing both separation and detailed structural information in a single run actascientific.comchromatographytoday.comresearchgate.netijsrtjournal.comchemijournal.com. These techniques are invaluable for identifying and quantifying compounds within intricate matrices, such as plant extracts.

Common hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS, in particular, is highly versatile for analyzing a wide range of compounds, including those that are polar, non-volatile, or thermally sensitive, making it a strong candidate for this compound analysis. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity by fragmenting selected precursor ions.

While specific LC-MS or LC-MS/MS methods for this compound were not detailed in the provided search results, these techniques are widely applied in natural product research for similar compounds. For instance, LC-MS/MS has been successfully employed for the quantification of loganic acid nih.gov and levulinic acid rsc.org in biological matrices, demonstrating their utility in sensitive and selective analysis. The combination of HPLC with MS detection allows for the separation of this compound from other co-extracted compounds, followed by its identification and quantification based on its mass-to-charge ratio and fragmentation patterns.

Illustrative Hyphenated Technique (LC-MS/MS) Parameters for Similar Compounds:

| Parameter | Typical Configuration for this compound Analysis (Hypothetical) |

| Chromatographic System | HPLC (as described in 8.1) |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity Mode | Negative ion mode (likely, due to carboxylic acid group) |

| Precursor Ion (m/z) | Calculated based on this compound's molecular weight |

| Product Ion(s) (m/z) | Specific fragment ions characteristic of this compound |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |

Note: The parameters above are hypothetical and would require experimental validation. The specific precursor and product ions would be determined through detailed mass spectrometry experiments.

Compound List

this compound

Lansiolic acid

Lansiolic acid A

Onoceroid triterpenes

Onoceranoid triterpenoids

Onoceranoid-type terpenoids

Hydroxy monocarboxylic acid

Onoceratriene

21α-hydroxyonocera-8(26),14-diene-3-one

α-onoceradiendione

3-keto-22-hydroxyonoceradiene

Dukunolide E

Dukunolide F

3-Hydroxycycloart-24-en-21-oic acid

7,14(27)-Onoceradiene-3,21-dione

Secodukunolide F

Methyl angolensate

3beta-Hydroxyonocera-8(26),14-dien-21-one

Domesticulide A

Domesticulide B

Domesticulide C

Domesticulide E

Dukunolide C

1-Pentanesulfonic acid

Amyl sulfonic acid

Valeric acid

Levulinic acid

Loganic acid

Laccaic acids

Fatty acids

Hexadecanoic acid

Octadecanoic acid

Oleic acid

Palmitic acid

Malic acid

Citric acid

Ascorbic acid

Piroglutamic acid

Acetic acid

Fumaric acid

Glycolic acid

Maleic acid

Germacrene D

α-copaene

δ- cadinene

τ -muurolol

Nobiletin

Limonin

Wakayamalimonols A, B, C, D

Wakayamalimonol E

Limonoximes I, II

Lansioside C

Lansioside B

Lansioside D

Lansic acid 3-ethyl ester

Ethyl lansiolate

Methyl lansiolate

Kaur-16-en-18-oic acid

Saponin

Flavonoid

Tannin

Anthraquinone

Applications in Green Chemistry and Materials Science

Role as a Bioreducing Agent in Metal Nanoparticle Synthesis

Green synthesis of metal nanoparticles (MNPs) leverages natural resources to replace conventional, often hazardous, chemical methods. Plant extracts, rich in secondary metabolites like terpenoids, flavonoids, and phenolic compounds, are widely employed as eco-friendly bioreductants and stabilizing agents rsc.orgoatext.commdpi.com. Lansionic acid, a terpenoid found in Lansium domesticum fruit peel extract, plays a crucial role in this context. Research has demonstrated that extracts containing this compound can effectively reduce metal ions, such as gold (Au³⁺) and silver (Ag⁺), into their zero-valent metallic forms (Au⁰ and Ag⁰), leading to the formation of nanoparticles rsc.orgresearchgate.net.

Specifically, Lansium domesticum fruit peel extract has been utilized for the facile synthesis of gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and gold-silver alloy nanoparticles (Au–Ag-NPs) researchgate.net. The process involves the interaction of the metal salt solution with the plant extract, where the phytochemicals, including this compound, initiate the reduction of metal ions. This bioreduction process is considered a cost-effective and environmentally conscious alternative to traditional chemical synthesis routes that often employ toxic reagents and generate hazardous waste rsc.orgoatext.comajrconline.org. The ability of this compound and other compounds in the extract to donate electrons facilitates the conversion of metal ions into stable metallic nanoparticles mdpi.com.

Mechanism of Action in Biomaterial Fabrication (e.g., Capping Properties)

Beyond its role as a bioreducing agent, this compound and other phytoconstituents present in Lansium domesticum extract also function as capping agents mdpi.comresearchgate.net. Following the initial reduction of metal ions, these biomolecules adsorb onto the surface of the newly formed nanoparticles. This adsorption process creates a protective layer, often referred to as a capping layer, which serves to stabilize the nanoparticles and prevent their agglomeration or aggregation rsc.orgmdpi.com.

The capping mechanism is attributed to the presence of various functional groups within the phytochemicals, such as hydroxyl (-OH) and amine (N-H) groups, which can interact with the nanoparticle surface rsc.orgresearchgate.net. For terpenoids like this compound, their molecular structure and functional groups contribute to forming a stable shell around the nanoparticles. This stabilization is critical for maintaining the desired size, morphology, and colloidal stability of the synthesized nanomaterials, thereby preserving their unique properties for intended applications rsc.orgoatext.com. The plant extract thus acts as a multifunctional agent, simultaneously reducing metal ions and stabilizing the resulting nanoparticles in a single, eco-friendly step.

Characterization of Bio-synthesized Nanomaterials

The nanomaterials synthesized using Lansium domesticum fruit peel extract, containing this compound, undergo rigorous characterization to ascertain their physical, chemical, and biological properties. Various physic-chemical techniques are employed to confirm the formation, size, shape, and stability of the nanoparticles researchgate.netneptjournal.comscielo.org.mxmdpi.com. Common characterization methods include:

UV-Visible Spectroscopy: Used to detect the surface plasmon resonance (SPR) peaks, which are characteristic of metal nanoparticles and indicate their formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps identify the biomolecules present in the extract that are responsible for the reduction and capping, by analyzing the functional groups involved. FTIR analysis of nanoparticles synthesized using Lansium domesticum extract indicated the presence of aromatic amines and alcohols on their surface researchgate.net.

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the synthesized nanoparticles.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the morphology, size, and distribution of the nanoparticles.

Dynamic Light Scattering (DLS): Measures the hydrodynamic size distribution of nanoparticles in suspension.

Zeta Potential Analysis: Assesses the surface charge of nanoparticles, indicating their colloidal stability.

Research findings have highlighted significant properties of nanoparticles synthesized using Lansium domesticum extract. Notably, AgNPs and Au–Ag-NPs synthesized via this method demonstrated potential antimicrobial activity researchgate.net. Furthermore, all nanoparticles produced, including AuNPs, exhibited significant biocompatibility when tested on the C2C12 cell line, with cellular and LDH activities supporting these biocompatibility results researchgate.net. These findings suggest that nanoparticles synthesized using this compound-containing extracts are suitable for pharmaceutical, biotechnological, and biomedical applications due to their favorable biological interactions.

Table of Compounds:

| Compound Name | Classification | Source/Origin |

| This compound | Terpenoid | Plant |

Table 1: Characterization and Properties of Nanoparticles Synthesized Using Lansium domesticum Fruit Peel Extract

| Nanoparticle Type | Bioreducing/Capping Agent | Key Characterization Findings (Qualitative) | Potential Applications (as indicated) |

| AuNPs | Lansium domesticum fruit peel extract | Significant biocompatibility on C2C12 cell line. FTIR analysis indicated aromatic amines and alcohols on surface. | Pharmaceutical, biotechnological, and biomedical applications |

| AgNPs | Lansium domesticum fruit peel extract | Potential antimicrobial activity. Significant biocompatibility on C2C12 cell line. FTIR analysis indicated aromatic amines and alcohols on surface. | Pharmaceutical, biotechnological, and biomedical applications |

| Au–Ag-NPs | Lansium domesticum fruit peel extract | Potential antimicrobial activity. Significant biocompatibility on C2C12 cell line. FTIR analysis indicated aromatic amines and alcohols on surface. | Pharmaceutical, biotechnological, and biomedical applications |

Perspectives and Future Research Directions

Unexplored Biological Activities and Mechanistic Insights

The known biological profile of lansionic acid, while promising, represents only the initial phase of what may be a broad spectrum of activities. Initial research has demonstrated that this compound and its related triterpenoids exhibit mild toxicity against brine shrimp (Artemia salina), a common preliminary screen for cytotoxicity. nih.govacs.org More significantly, detailed studies have revealed its potent antimutagenic properties. acs.orgresearchgate.net this compound was found to be effective against the carcinogens 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). acs.org An in vivo micronucleus test in mice further confirmed that oral intake of this compound significantly decreased chromosomal damage induced by PhIP. nih.gov One potential mechanism for this antimutagenic effect is the inhibition of cytochrome P450 enzymes, specifically CYP1A2, which are involved in activating these pro-carcinogens. nih.gov

However, the full range of its biological potential is far from exhausted. The plant from which it is derived, Lansium domesticum, is a rich source of bioactive metabolites, with extracts showing antimalarial, antibacterial, cytotoxic, and anti-inflammatory activities. researchgate.netnih.govphytojournal.com This suggests that this compound itself warrants investigation for these and other effects. For instance, a related onoceranoid, lamesticumin G, also isolated from Lansium, demonstrated α-glucosidase inhibition, pointing towards a potential role in diabetes research that is unexplored for this compound. mdpi.com Future research should prioritize screening this compound across a wider array of biological assays. Deeper mechanistic studies are also crucial to move beyond enzyme inhibition and understand the complete signaling pathways and molecular targets affected by the compound in vivo. nih.gov

Opportunities for Bio-inspired Synthesis and Biotransformation Studies

The complex, polycyclic structure of this compound presents a compelling challenge and opportunity for synthetic chemists. To date, its total synthesis has not been extensively reported in scientific literature, leaving a clear avenue for future work. A bio-inspired synthetic strategy, which mimics the likely enzymatic cyclization and oxidation steps occurring in the plant, could provide an elegant and efficient route to the molecule and its analogues.

Furthermore, biotransformation offers a powerful tool for generating novel derivatives of this compound that may possess enhanced or entirely new biological activities. This process utilizes microorganisms or isolated enzymes to perform specific chemical modifications on a substrate. For example, studies have shown that lactic acid bacteria like Lactobacillus plantarum can transform linoleic acid into various bioactive fatty acid metabolites. nih.gov A similar approach could be employed for this compound, where incubating the compound with selected bacterial or fungal strains could yield a library of hydroxylated, glycosylated, or otherwise modified derivatives. These new compounds could then be screened for improved bioactivity, solubility, or pharmacokinetic properties, accelerating the drug discovery process.

Advancements in Analytical and Computational Approaches

Modern analytical and computational methods are poised to significantly accelerate research into this compound.

Analytical Techniques: The isolation and structural elucidation of this compound and related triterpenoids from Lansium domesticum have relied on a combination of classical and advanced analytical techniques. nih.gov These include:

Chromatography: Various chromatographic methods, including column chromatography, are essential for the initial separation and purification of the compound from complex plant extracts. unud.ac.id

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC has been successfully used to analyze and quantify organic acids in Lansium domesticum fruits, and this technique is well-suited for the precise quantification of this compound in extracts. sphinxsai.comresearchgate.net

Spectroscopy and Spectrometry: The definitive structure of this compound was determined using a suite of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govphytojournal.com Future analytical work will continue to rely on these high-resolution techniques to identify novel derivatives from biotransformation or synthetic efforts.

Computational Approaches: In silico methods are becoming indispensable for predicting the therapeutic potential of natural products. This compound has been the subject of several computational studies:

Molecular Docking: Virtual screening studies using software like AutoDock have identified this compound as a compound with high binding affinity to potential therapeutic targets, including cancer-associated glycoproteins. acs.orggrafiati.com These predictions can guide in vitro testing by prioritizing the most promising biological targets.

Pharmacokinetic and Toxicity Prediction: Online tools and computational models like pKCSM have been used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds from Lansium domesticum, including this compound. ubaya.ac.idresearchgate.net Such predictions provide early insights into the drug-likeness of a compound, helping to identify potential liabilities before committing to expensive and time-consuming in vivo studies.

Integration of Omics Technologies in Natural Product Research

The application of "omics" technologies offers a systems-level approach to understanding the role of natural products like this compound. nih.gov These high-throughput methods can provide a holistic view of biological processes from the genetic to the metabolic level. futurebridge.commdpi.com

Genomics and Transcriptomics: By sequencing the genome and transcriptome of Lansium domesticum, researchers could identify the biosynthetic gene clusters responsible for producing the onoceranoid backbone of this compound. nih.gov Understanding the genes, enzymes, and regulatory networks involved in its production could enable the metabolic engineering of microorganisms or plants to produce this compound in larger quantities. mdpi.com

Proteomics and Metabolomics: These technologies can be used to uncover the mechanism of action of this compound. By treating cells with the compound and analyzing the subsequent changes in the proteome (all proteins) and metabolome (all metabolites), scientists can identify the specific proteins and metabolic pathways that are targeted by this compound. nih.gov This approach can reveal novel mechanisms and provide a much more comprehensive understanding of the compound's biological effects than traditional methods. The integration of these omics datasets can build detailed regulatory networks, clarifying how this compound influences cellular processes like cell differentiation or apoptosis. mdpi.com

Q & A

Q. How is Lansionic acid identified and isolated from natural sources like Lansium domesticum?

- Methodological Answer : this compound is typically isolated using phytochemical extraction protocols. After solvent-based extraction (e.g., methanol or ethyl acetate), column chromatography (silica gel or Sephadex) separates fractions, followed by HPLC or NMR for structural verification. Comparative analysis with known standards (e.g., methyl lansionate derivatives) helps confirm identity .

Q. What initial bioactivity findings exist for this compound, particularly in enzyme inhibition?

- Methodological Answer : In vitro assays, such as α-glucosidase inhibition studies, are commonly used. For example, this compound showed 33% inhibition at 0.0025 mg/mL final concentration, though its IC₅₀ was not reported. Researchers should replicate assays under standardized conditions (pH, temperature) and include positive controls like Acarbose® (IC₅₀: 0.026 mM) for validation .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) determines molecular weight, while ¹H/¹³C NMR elucidates structural features like hydroxyl and carboxyl groups. X-ray crystallography may resolve stereochemistry. Purity is confirmed via HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme sources, substrate concentrations). To address this, perform dose-response curves across multiple concentrations (e.g., 0.04–1.0 mg/mL) and use statistical tools (ANOVA, regression analysis) to quantify uncertainty. Cross-validate findings with orthogonal assays (e.g., molecular docking for binding affinity predictions) .

Q. Which structural features of this compound derivatives (e.g., methylation, hydroxylation) correlate with enhanced biochemical activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like Methyl lansionate A (73) and 6-Hydroxymexicanolide (63). Key modifications (e.g., acetyloxy groups at C-6 in compound 64) can be tested via site-directed mutagenesis or synthetic chemistry. Computational modeling (DFT, molecular dynamics) predicts steric and electronic effects on enzyme interactions .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in metabolic pathways?

- Methodological Answer : Use multi-omics approaches: transcriptomics (RNA-seq) to identify gene expression changes, metabolomics (LC-MS) to track metabolite flux, and proteomics (SILAC) for protein interaction networks. Knockout cell lines or CRISPR-Cas9 models can validate target pathways. Include negative controls (e.g., inactive analogs) to rule off-target effects .

Methodological Considerations for Data Presentation

- Statistical Rigor : Report mean ± SEM with n ≥ 3 replicates. Use tools like GraphPad Prism for dose-response curve fitting (e.g., log[inhibitor] vs. normalized response) .

- Reproducibility : Document raw data (appendix) and preprocessing steps (e.g., baseline correction in HPLC). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

- Ethical Compliance : Disclose conflicts of interest and funding sources. Adhere to journal-specific guidelines for chemical safety and animal/human ethics (if applicable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.